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Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a
critical component of the innate immune system, responsible for detecting cytosolic double-
stranded DNA (dsDNA) and initiating a potent inflammatory and antiviral response.
Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and
inflammatory diseases, making it an attractive target for therapeutic intervention. This technical
guide provides an in-depth overview of G140, a potent and selective small-molecule inhibitor of
human cGAS. We detail its mechanism of action, present its inhibitory activity through
structured quantitative data, outline key experimental protocols for its evaluation, and visualize
the core biological and experimental frameworks.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated when cGAS, the primary sensor, recognizes and binds to
dsDNA present in the cytoplasm—a signal of pathogenic invasion or cellular damage.[1] Upon
binding dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the
cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][2]

2',3'-cGAMP acts as a second messenger, binding to the STING protein located on the
endoplasmic reticulum (ER). This binding event triggers the dimerization and activation of
STING, which then translocates from the ER to the Golgi apparatus.[2] In the Golgi, STING

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1192762?utm_src=pdf-interest
https://www.benchchem.com/product/b1192762?utm_src=pdf-body
https://econpapers.repec.org/article/natnatcom/v_3a10_3ay_3a2019_3ai_3a1_3ad_3a10.1038_5fs41467-019-08620-4.htm
https://econpapers.repec.org/article/natnatcom/v_3a10_3ay_3a2019_3ai_3a1_3ad_3a10.1038_5fs41467-019-08620-4.htm
https://www.obesityandenergetics.org/
https://www.obesityandenergetics.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the
transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and
translocates to the nucleus, where it drives the expression of type | interferons (IFNs) and other
pro-inflammatory cytokines.[1][2] This cascade results in a robust innate immune response.
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Figure 1: The cGAS-STING signaling pathway.

G140: A Specific Inhibitor of Human cGAS

G140 is a small-molecule compound identified through high-throughput screening and
subsequent chemical optimization as a potent and selective inhibitor of human cGAS (h-cGAS).
[1] It was developed alongside a related chemotype, G150, and both feature a distinct moiety—
a methyl-pyrazole in G140 and a 2-aminopyridine in G150.[1] G140 serves as a valuable
chemical probe for studying cGAS-dependent immune pathways and represents a promising
scaffold for the development of therapeutics targeting cGAS-driven autoinflammatory diseases.

[1]

Mechanism of Action

G140 directly targets the catalytic activity of cGAS. Co-crystallization studies of the related
compound G150 with h-cGAS have revealed that the inhibitor binds to the enzyme's catalytic
pocket.[1] By occupying this active site, G140 competitively inhibits the binding of the natural
substrates, ATP and GTP. This direct competition prevents the synthesis of 2',3'-cGAMP,
effectively blocking the initiation of the downstream STING-mediated signaling cascade.[1]
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Figure 2: Mechanism of G140 inhibition of cGAS.

Quantitative Data Summary

G140 demonstrates high potency against human cGAS with significant selectivity over its
murine counterpart. In cellular assays, it effectively inhibits the cGAS pathway at sub-
micromolar concentrations while exhibiting low cellular toxicity, providing a significant

therapeutic window.
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Parameter Target/Cell Line Value Reference

Human cGAS (h-

Biochemical ICso 14.0 nM [3][4]
cGAS)

Murine cGAS (m-
442 nM [3][4]

cGAS)
Human THP-1

Cellular ICso 1.70 uM [3]
Monocytes

Primary Human
0.86 uM [3]

Macrophages

o Human THP-1

Cell Viability LDso >100 pM [3]

Monocytes

ICso0 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. LDso (Lethal dose, 50%) is the dose
required to kill half the members of a tested population.

Key Experimental Protocols

The following are representative protocols for evaluating the activity of cGAS inhibitors like
G140. These are based on established methodologies used in the characterization of cGAS
inhibitors.

In Vitro Biochemical cGAS Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS by quantifying the
production of 2',3'-cGAMP.

Objective: To determine the ICso of G140 against purified recombinant human cGAS.
Materials:
¢ Recombinant human cGAS (N-terminally truncated for solubility)

e 45-bp dsDNA activator (e.g., ISD)
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ATP and GTP substrates

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgClz, 1 mM DTT

G140 compound (and other test inhibitors) dissolved in DMSO

Quench Solution: 0.5 M EDTA

Agilent RapidFire Mass Spectrometry system or similar
Procedure:

o Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer,
100 puM each of ATP and GTP, and 10 ng/pL of dsDNA activator.

« Inhibitor Addition: Add G140 at various concentrations (typically a 10-point serial dilution,
e.g., from 10 uM to 0.5 nM). Include DMSO-only wells as a negative control (100% activity)
and wells without cGAS as a positive control (0% activity).

o Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration
of 20 nM.

e Incubation: Incubate the plate at 37°C for 60 minutes.
e Quenching: Stop the reaction by adding Quench Solution.

o Quantification: Analyze the samples using a high-throughput mass spectrometry system to
guantify the amount of 2',3'-cGAMP produced.

o Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against
the logarithm of G140 concentration and fit the curve using a four-parameter logistic
equation to determine the 1Cso value.

Cellular cGAS Inhibition Assay in THP-1 Reporter Cells

This assay measures the ability of G140 to inhibit cGAS activity within a cellular context by
quantifying the downstream production of type | interferons.
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Figure 3: Workflow for a cellular cGAS inhibition assay.

Objective: To determine the cellular ICso of G140 in a human monocytic cell line.

Materials:

THP-1 cells (can be a reporter line expressing luciferase under an ISRE promoter)

RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin

Phorbol 12-myristate 13-acetate (PMA) for differentiation

Herring Testes DNA (HT-DNA) or other dsDNA stimulus

Transfection reagent (e.g., Lipofectamine 2000)
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e G140 compound dissolved in DMSO
o IFN-B ELISA kit or Luciferase assay reagent (e.g., QUANTI-Luc™)
Procedure:

o Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 104
cells/well. Differentiate the cells into macrophage-like cells by adding PMA to a final
concentration of 20-50 ng/mL and incubating for 48-72 hours.

e Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh
medium. Add G140 at various concentrations (e.g., from 100 uM to 1 nM). Incubate for 1-2
hours at 37°C.

e CGAS Activation: Prepare DNA-transfection agent complexes according to the
manufacturer's protocol (e.g., mix HT-DNA with Lipofectamine in serum-free medium). Add
the complexes to the cells to induce cGAS activation.

e |ncubation: Incubate the cells for 18-24 hours at 37°C.
e Quantification of IFN Response:

o ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-
B using a commercial ELISA kit according to the manufacturer's instructions.

o Reporter Assay: If using a reporter cell line, add the luciferase substrate to the supernatant
and measure the luminescence using a plate reader.

o Data Analysis: Calculate the percentage of inhibition for each G140 concentration relative to
DMSO-treated, DNA-stimulated controls. Determine the cellular ICso by fitting the dose-
response curve.

Cell Viability Assay

This assay is crucial to ensure that the observed inhibition of the cGAS pathway is not due to
general cellular toxicity.
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Objective: To determine the LDso of G140 and confirm it does not cause significant cell death at

effective concentrations.

Materials:

THP-1 cells (or other relevant cell lines)
Culture medium
G140 compound

MTS reagent (or similar viability reagent like MTT or resazurin)

Procedure:

Cell Seeding: Seed THP-1 cells in a 96-well plate at an appropriate density.

Compound Addition: Add G140 at a wide range of concentrations (e.g., from 200 uM down to
1 uM).

Incubation: Incubate the cells for the same duration as the cellular activity assay (e.g., 24-72
hours).

Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol
and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan product
by metabolically active cells.

Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to
determine the percentage of cell viability. Plot viability against G140 concentration to
determine the LDso.

Conclusion

G140 is a well-characterized, potent, and specific inhibitor of human cGAS. Its mechanism of

action, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively

abrogates the production of 2',3'-cGAMP and halts the downstream inflammatory cascade.
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With high potency in cellular models and a favorable toxicity profile, G140 stands as an
essential tool for basic research into the cGAS-STING pathway and a valuable lead compound
for the development of novel therapeutics for a range of autoimmune and inflammatory
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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